methyl 2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate
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Description
Methyl 2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a useful research compound. Its molecular formula is C17H17N5O5S and its molecular weight is 403.41. The purity is usually 95%.
BenchChem offers high-quality methyl 2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
- Novel heterocyclic compounds derived from similar core structures have been synthesized for their potential anti-inflammatory, analgesic, and antimicrobial activities. These compounds have shown significant promise as cyclooxygenase inhibitors and in treating diabetic complications through aldose reductase inhibition (Abu‐Hashem, Al-Hussain, & Zaki, 2020); (Ali et al., 2012).
- Research into the design, synthesis, and evaluation of compounds for antitubercular activity against Mycobacterium tuberculosis has also been explored, indicating the role of similar structures in developing new treatments for infectious diseases (Venugopala et al., 2016).
Chemical Synthesis Techniques
- Studies have also focused on the synthesis techniques and reaction mechanisms of related compounds, showcasing the diverse chemical reactivity and potential for creating novel molecules with various biological and chemical properties (Mekuskiene & Vainilavicius, 2006); (Vainilavicius et al., 2001).
Potential Applications in Drug Discovery
- The structural motifs similar to the queried compound are being investigated for their potential in drug discovery, particularly as inhibitors of specific enzymes or biological targets, demonstrating the relevance of such compounds in medicinal chemistry (Bacchi et al., 2005).
Coordination Chemistry and Antioxidant Activity
- Coordination complexes derived from structurally related compounds have been studied for their supramolecular properties and antioxidant activities, underscoring the versatility of these compounds in various scientific fields (Chkirate et al., 2020).
properties
IUPAC Name |
methyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O5S/c1-26-12-5-3-11(4-6-12)22-13(7-10-8-14(23)19-16(25)18-10)20-21-17(22)28-9-15(24)27-2/h3-6,8H,7,9H2,1-2H3,(H2,18,19,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIAKZLQNQIWQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)OC)CC3=CC(=O)NC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate |
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